

# Application Notes and Protocols for Time-of-Addition Experiments with LEDGIN6

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## Compound of Interest

Compound Name: LEDGIN6

Cat. No.: B1669359

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## Introduction

LEDGINs, such as **LEDGIN6**, represent a class of allosteric inhibitors of HIV-1 integrase.<sup>[1][2]</sup> These small molecules bind to the pocket on integrase that normally interacts with the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF)/p75.<sup>[1][2]</sup> This binding event disrupts the essential interaction between integrase and LEDGF/p75 and also allosterically inhibits the catalytic activity of integrase, likely by modulating its multimerization state.<sup>[3][4][5]</sup> A key characteristic of LEDGINs is their dual mechanism of action, targeting both the early phase of viral integration and the late phase of viral maturation.<sup>[6][7]</sup>

Time-of-addition experiments are a crucial tool in virology to pinpoint the specific stage of the viral life cycle that is targeted by an antiviral compound.<sup>[8][9]</sup> In this assay, the antiviral drug is added to infected cell cultures at various time points post-infection. The point at which the drug loses its ability to inhibit viral replication indicates when the targeted step has been completed.<sup>[10][11]</sup> For compounds with a dual mechanism, like LEDGINs, this method can elucidate the kinetics of both inhibitory effects.<sup>[7][12]</sup>

These application notes provide a detailed protocol for conducting time-of-addition experiments with **LEDGIN6** to characterize its bimodal antiviral activity against HIV-1.

## Data Presentation

The results of a time-of-addition experiment with **LEDGIN6** can be summarized to determine the half-maximal time of inhibition ( $t_{1/2}$ ), which is the time point at which the compound loses 50% of its inhibitory activity. This value is compared to that of control compounds with known mechanisms of action.

Table 1: Time of Inhibition for Early Events in the HIV-1 Replication Cycle

Compound	Drug Class	Target	$t_{1/2}$ (hours post-infection)
Zidovudine (AZT)	NRTI	Reverse Transcription	~7.0[12]
Raltegravir	INSTI	Integration	~12.4[12]
LEDGIN6 (e.g., CX05045)	LEDGIN	Integration	~12.2[7]

NRTI: Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor.

Table 2: Time of Inhibition for Late Events in the HIV-1 Replication Cycle

Compound	Drug Class	Target	$t_{1/2}$ (hours post-infection)
Ritonavir	Protease Inhibitor	Maturation	~25.7[12]
LEDGIN6 (e.g., CX05045)	LEDGIN	Maturation	~24.5[7]

## Experimental Protocols

This protocol describes a time-of-addition experiment to determine the antiviral activity of **LEDGIN6** at different stages of the HIV-1 replication cycle in MT-4 cells.

## Materials

- Cells and Virus:
  - MT-4 human T-cell line[3][13]

- HIV-1 laboratory-adapted strain (e.g., IIB or NL4-3)[11][14]
- Reagents:
  - **LEDGIN6** (experimental compound)
  - Control compounds:
    - Zidovudine (AZT) - Reverse Transcriptase Inhibitor
    - Raltegravir - Integrase Inhibitor
    - Ritonavir - Protease Inhibitor
  - Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
  - Phosphate-buffered saline (PBS)
  - Trypan blue solution
- Equipment:
  - 96-well cell culture plates
  - CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
  - Centrifuge
  - Inverted microscope
  - HIV-1 p24 Antigen ELISA kit[1][4][5]
  - Microplate reader

## Methodology

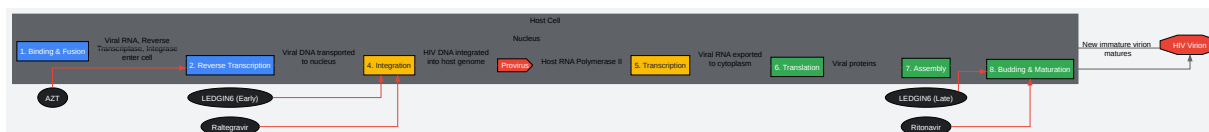
- Cell Preparation:

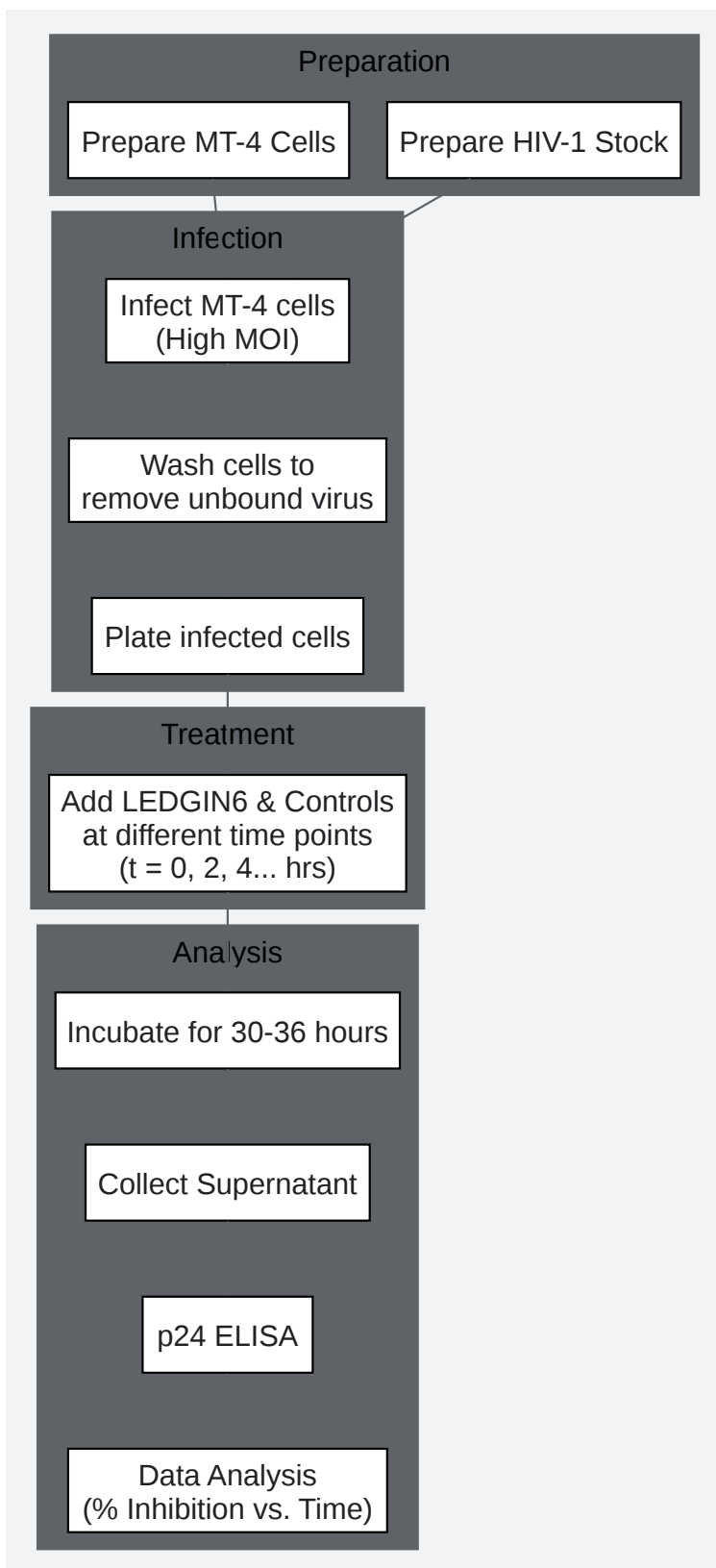
- Culture MT-4 cells in complete RPMI 1640 medium.
- On the day of the experiment, harvest cells and determine cell viability and density using trypan blue exclusion. Adjust the cell concentration to  $1 \times 10^6$  cells/mL in complete medium.
- Virus Infection:
  - Infect MT-4 cells with HIV-1 at a high multiplicity of infection ( $\text{MOI} > 1$ ) to ensure a synchronized infection.[\[15\]](#)
  - Incubate the cell-virus mixture for 1-2 hours at  $37^\circ\text{C}$  to allow for viral adsorption.[\[10\]](#)
  - After the incubation, wash the cells three times with PBS to remove unbound virus.
  - Resuspend the infected cells in fresh complete medium at a concentration of  $5 \times 10^5$  cells/mL.
- Time-of-Addition:
  - Dispense 100  $\mu\text{L}$  of the infected cell suspension into the wells of a 96-well plate.
  - Prepare serial dilutions of **LEDGIN6** and the control compounds (AZT, Raltegravir, Ritonavir) at a concentration that is 10-fold higher than their  $\text{EC}_{50}$ .
  - At designated time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 16, 20, 24, and 28 hours), add 11  $\mu\text{L}$  of the 10x compound solutions to the respective wells in triplicate.[\[7\]](#)
  - Include a "no drug" control (DMSO vehicle) and an "uninfected" control.
- Incubation and Sample Collection:
  - Incubate the plates for a total of 30-36 hours post-infection at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  incubator.[\[15\]](#)[\[16\]](#)
  - After incubation, centrifuge the plates to pellet the cells.
  - Carefully collect the cell culture supernatant for p24 antigen analysis.

- Quantification of Viral Replication:
  - Determine the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.[\[1\]](#)[\[4\]](#)[\[5\]](#)
  - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of viral inhibition for each compound at each time point relative to the "no drug" control.
  - Plot the percentage of inhibition as a function of the time of drug addition.
  - Determine the  $t_{1/2}$  for each compound by identifying the time point at which the inhibition drops to 50%.

## Mandatory Visualization

### HIV-1 Replication Cycle and Drug Targets





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